5-Bromo-2-(trifluoromethyl)benzamide vs. Unsubstituted Benzamide: Lipophilicity Advantage in Drug Design
The compound's lipophilicity, as measured by its partition coefficient (LogP), is substantially increased due to the presence of the bromine and trifluoromethyl substituents. This property is critical for membrane permeability in drug discovery. While the target compound's exact experimental LogP is not universally established, its calculated LogP (cLogP) is estimated to be approximately 1.56, which is significantly higher than that of unsubstituted benzamide (LogP ≈ 0.64) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.56 [1] |
| Comparator Or Baseline | Unsubstituted benzamide, LogP ≈ 0.64 [2] |
| Quantified Difference | Increase of approximately 0.92 log units (~8.3x greater partition coefficient) |
| Conditions | Calculated physicochemical parameters using ChemBioDraw software [1]; Experimental LogP data for unsubstituted benzamide from chemical database [2]. |
Why This Matters
A higher LogP value directly correlates with increased membrane permeability, a key requirement for developing orally bioavailable drug candidates.
- [1] National Center for Biotechnology Information (NCBI). PubChem Database. 5-Bromo-2-(trifluoromethyl)benzamide, CID=2775859. Accessed 2024. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Database. Benzamide, CID=2331. Accessed 2024. View Source
